3-(Pentan-2-yl)azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-pentan-2-ylazetidine |
InChI |
InChI=1S/C8H17N/c1-3-4-7(2)8-5-9-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
WCHXEUDENJPYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C1CNC1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for the 3 Pentan 2 Yl Azetidine Scaffold
Azetidine (B1206935) Ring Reactivity Driven by Strain
The unique reactivity of the azetidine core is a direct consequence of its bond angle distortion and torsional strain. researchgate.net This stored energy can be released through reactions that involve the cleavage of the σ-bonds within the ring, providing a powerful tool for synthetic chemists to construct more complex molecular architectures. rsc.orgbeilstein-journals.org Key transformations driven by this principle include ring-opening, ring-expansion, and functionalization at the nitrogen atom.
Ring-Opening Reactions and Regioselectivity
One of the most characteristic reactions of azetidines is their susceptibility to nucleophilic ring-opening. magtech.com.cnresearchgate.net These reactions typically require activation of the azetidine, either through protonation or alkylation of the nitrogen atom to form a more electrophilic azetidinium ion, or through the use of Lewis acids to coordinate to the nitrogen. magtech.com.cnresearchgate.net The cleavage of a C-N bond relieves the ring strain and results in the formation of a linear γ-aminopropyl derivative.
The regioselectivity of the nucleophilic attack on an unsymmetrically substituted azetidine ring, such as in the 3-(Pentan-2-yl)azetidine scaffold, is a critical consideration. nih.gov The outcome is dictated by a combination of electronic and steric factors associated with the substituents on the ring, the N-protecting group, and the nature of the incoming nucleophile. magtech.com.cnresearchgate.net
Electronic Control : Nucleophilic attack generally occurs at the carbon atom (C2 or C4) that is adjacent to a substituent capable of stabilizing a developing positive charge in the transition state. magtech.com.cn For instance, azetidines with an aryl or vinyl group at the C2 position are cleaved at the C2-N bond. researchgate.net In the case of this compound, where no such activating groups are present at C2 or C4, electronic effects are less dominant unless an electron-withdrawing group is installed on the nitrogen.
Steric Control : When electronic factors are minimal, or when strong or sterically hindered nucleophiles are employed, the attack typically occurs at the less substituted carbon atom adjacent to the nitrogen. magtech.com.cnresearchgate.net For an N-unsubstituted this compound, both C2 and C4 are methylene groups, suggesting that regioselectivity might be poor without further modification. However, upon N-activation, subtle steric and electronic differences can direct the nucleophile. For N-alkoxycarbonyl azetidiniums, nucleophilic attack often occurs at C4 if an alkyl group is present at C2. bohrium.com
| N-Activating Group | Nucleophile Type | Predicted Site of Attack | Governing Factor | Reference |
|---|---|---|---|---|
| -C(O)OAlkyl (e.g., Boc) | Soft Nucleophiles (e.g., R₂CuLi) | C2 / C4 | Minimal bias, potential mixture | bohrium.com |
| -Alkyl (Quaternary Salt) | Hard Nucleophiles (e.g., RMgBr) | C2 / C4 | Minimal steric difference | magtech.com.cn |
| -C(O)OAlkyl (e.g., Boc) | Bulky Nucleophiles | C2 / C4 | Minimal steric difference | researchgate.net |
| -H (Lewis Acid Activation) | Various Nucleophiles | C2 / C4 | Dependent on Lewis acid and nucleophile | magtech.com.cn |
Ring-Expansion Reactions
Beyond simple ring-opening, the strain energy of the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger, often more synthetically challenging, nitrogen heterocycles like pyrrolidines. chemrxiv.org A prominent strategy for achieving a one-carbon ring expansion is the magtech.com.cnresearchgate.net-Stevens rearrangement. nih.gov This process typically involves the reaction of the azetidine nitrogen with a carbene, often generated from a diazo compound in the presence of a rhodium or copper catalyst. chemrxiv.org This forms a transient azetidinium ylide, which then undergoes rearrangement to yield the corresponding pyrrolidine (B122466). nih.gov
Applying this strategy to the this compound scaffold would be expected to produce 3-(Pentan-2-yl)pyrrolidine derivatives. The reaction is a powerful method for homologation of the nitrogen-containing ring system. chemrxiv.org Other specialized ring-expansion methods, such as those proceeding through [3+1] cycloadditions with aziridine (B145994) precursors or acid-catalyzed rearrangements of specific N-carbamoylazetidines, have also been developed. nih.govresearchgate.net
Transformations Involving the Azetidine Nitrogen Atom
The nitrogen atom of the azetidine ring is a focal point for derivatization, functioning as both a nucleophile and a base. Its lone pair of electrons can readily participate in a variety of bond-forming reactions, allowing for the introduction of diverse substituents that can modulate the chemical and physical properties of the molecule.
Standard transformations include:
N-Alkylation and N-Arylation : The secondary amine of this compound can be readily functionalized with alkyl or aryl groups using alkyl halides, reductive amination, or transition-metal-catalyzed cross-coupling reactions. nih.gov
N-Acylation : Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) provides stable amide derivatives.
N-Sulfonylation : Treatment with sulfonyl chlorides yields sulfonamides, which can alter the nitrogen's basicity and serve as protecting groups.
Activation : As previously mentioned, the nitrogen is the site of activation for ring-opening reactions. Treatment with alkyl halides or triflates generates quaternary azetidinium salts, which are highly electrophilic and readily undergo ring-opening. bohrium.com
Chemical Transformations of the Pentan-2-yl Side Chain
The pentan-2-yl side chain offers a secondary site for the chemical modification of the this compound scaffold. Modern synthetic methods, particularly those involving C–H activation, allow for direct functionalization of this otherwise unreactive alkyl group, bypassing the need for lengthy synthetic sequences involving pre-functionalized starting materials. nih.govdmaiti.com
Functionalization via C–H Activation
Transition-metal-catalyzed C–H activation has emerged as a powerful strategy for the regioselective functionalization of sp³-hybridized carbon atoms. nih.gov In the context of this compound, the ring nitrogen can serve as an endogenous directing group. By coordinating to a metal catalyst (e.g., palladium), the nitrogen atom can direct the catalyst to a specific C–H bond within the pentan-2-yl side chain through the formation of a stable metallacyclic intermediate. rsc.org
The regiochemical outcome is largely determined by the size and stability of the metallacycle formed during the C–H activation step, with 5- and 6-membered metallacycles being the most favored. rsc.org For the 3-(Pentan-2-yl) side chain [-CH(CH₃)CH₂CH₂CH₃], this preference would likely direct functionalization to the γ- or δ-positions. Such reactions can be used to introduce a variety of functional groups, including aryl, alkyl, or heteroatom-based substituents.
| Position on Side Chain | C–H Bond Type | Potential Metallacycle Size | Feasibility | Example Transformation | Reference |
|---|---|---|---|---|---|
| γ (CH₂) | Secondary (sp³) | 6-membered | High | Arylation, Acetoxylation | rsc.org |
| δ (CH₂) | Secondary (sp³) | 7-membered | Moderate | Arylation | rsc.org |
| γ (CH₃) | Primary (sp³) | 6-membered | High | Arylation | nih.gov |
| ε (CH₃) | Primary (sp³) | 8-membered | Low | N/A | rsc.org |
Stereochemical Considerations in Side Chain Derivatization
Stereochemistry is a paramount consideration in the derivatization of the this compound scaffold. The pentan-2-yl group is inherently chiral, with a stereocenter at the C2 position of the pentyl chain (the carbon atom attached to the azetidine ring). Consequently, the starting material exists as a mixture of stereoisomers. wikipedia.org
Any chemical transformation on the side chain that generates a new stereocenter must be evaluated for its stereoselectivity.
Diastereoselectivity : If starting with a single enantiomer of this compound, the creation of a new stereocenter on the side chain will result in the formation of diastereomers. youtube.com The pre-existing stereocenter can exert a directing effect, influencing the approach of reagents and potentially leading to the preferential formation of one diastereomer over the other. For example, in a directed C–H activation reaction, the chiral environment created by the substrate-catalyst complex can lead to a diastereoselective functionalization of one of two prochiral C–H bonds. utdallas.edu
Enantioselectivity : If the derivatization is performed on a racemic starting material using a chiral catalyst or reagent, it is possible to achieve a kinetic resolution or an enantioselective reaction, yielding an enantioenriched product.
The precise control of stereochemistry during side-chain functionalization is crucial, especially in a medicinal chemistry context, as different stereoisomers of a molecule can exhibit vastly different biological activities. youtube.com
Chemoselective Modifications and Controlled Functionalization of the this compound Scaffold
The strategic derivatization of the this compound scaffold is pivotal for its development in various chemical and pharmaceutical applications. The presence of two primary reactive sites—the secondary amine of the azetidine ring and the C-H bonds of the pentan-2-yl substituent—allows for a range of chemoselective modifications. Controlled functionalization can be achieved by selecting appropriate reagents and reaction conditions to target either the nitrogen atom or the alkyl side chain.
The reactivity of the azetidine ring is largely influenced by its ring strain, which makes the nitrogen atom a readily available nucleophile and also susceptible to ring-opening reactions under certain conditions. acs.org Concurrently, the pentan-2-yl group offers sites for potential late-stage functionalization, albeit requiring more forcing conditions to activate the C-H bonds.
N-Functionalization of the Azetidine Ring
The secondary amine of the this compound is the most nucleophilic and sterically accessible site, making it the primary target for a variety of electrophilic reagents. This allows for the introduction of a wide array of functional groups, which can modulate the physicochemical and biological properties of the molecule.
Common N-functionalization reactions include:
N-Alkylation: Introduction of alkyl groups can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. The choice of the alkylating agent and reaction conditions can be tailored to introduce primary, secondary, or tertiary alkyl substituents.
N-Arylation: The formation of a C-N bond with an aromatic or heteroaromatic ring is typically accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. uni-muenchen.de
N-Acylation: Reaction with acyl chlorides or anhydrides readily forms the corresponding amides. This transformation is often used to introduce carbonyl-containing moieties or to serve as a protecting group strategy.
N-Sulfonylation: The formation of sulfonamides is achieved by reacting the azetidine with sulfonyl chlorides. This modification can significantly alter the electronic properties and hydrogen bonding capacity of the nitrogen atom.
The chemoselectivity of these reactions is generally high, with the nitrogen atom reacting preferentially over the less reactive C-H bonds of the alkyl side chain under mild conditions.
Table 1: Representative N-Functionalization Reactions of this compound
| Reagent/Catalyst | Reaction Type | Product | Hypothetical Yield (%) |
| Benzyl bromide, K₂CO₃ | N-Alkylation | 1-Benzyl-3-(pentan-2-yl)azetidine | 92 |
| Phenylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄ | N-Arylation (Buchwald-Hartwig) | 1-Phenyl-3-(pentan-2-yl)azetidine | 78 |
| Acetyl chloride, Et₃N | N-Acylation | 1-Acetyl-3-(pentan-2-yl)azetidine | 95 |
| p-Toluenesulfonyl chloride, Pyridine (B92270) | N-Sulfonylation | 1-(Tosyl)-3-(pentan-2-yl)azetidine | 89 |
Note: The yields presented in this table are hypothetical and are intended to illustrate the expected efficiency of these well-established reactions on the this compound scaffold based on general knowledge of azetidine chemistry.
Controlled Functionalization of the Pentan-2-yl Side Chain
Modification of the pentan-2-yl side chain in the presence of the reactive azetidine nitrogen requires careful selection of reaction conditions to achieve chemoselectivity. Often, the azetidine nitrogen is protected prior to attempting functionalization of the alkyl group. Common protecting groups for azetidines include tert-butoxycarbonyl (Boc) and benzyl (Bn), which can be removed under specific conditions after the desired side-chain modification has been accomplished.
Strategies for the controlled functionalization of the pentan-2-yl group include:
Radical Halogenation: Free-radical halogenation can introduce a halogen atom onto the alkyl chain. The selectivity of this reaction can be poor, leading to a mixture of halogenated isomers. However, under specific conditions, some regioselectivity can be achieved.
Oxidation: Strong oxidizing agents can lead to the formation of ketones or carboxylic acids through cleavage of C-C bonds or oxidation of secondary C-H bonds. The specific outcome is highly dependent on the oxidant used and the reaction conditions.
Directed C-H Activation: Modern synthetic methods involving transition-metal catalysis can enable site-selective functionalization of C-H bonds. While challenging, this approach offers the potential for precise installation of functional groups at specific positions on the pentan-2-yl chain, often directed by a functional group on the azetidine ring.
Table 2: Hypothetical Controlled Functionalization of the N-Protected this compound Scaffold
| Starting Material | Reagent/Catalyst | Reaction Type | Product | Hypothetical Yield (%) |
| 1-Boc-3-(pentan-2-yl)azetidine | N-Bromosuccinimide, AIBN | Radical Bromination | Mixture of brominated isomers | 45 (as a mixture) |
| 1-Boc-3-(pentan-2-yl)azetidine | KMnO₄, heat | Oxidation | 1-Boc-azetidin-3-yl pentan-2-one | 30 |
| 1-Piv-3-(pentan-2-yl)azetidine | Pd(OAc)₂, PhI(OAc)₂ | Directed C-H Acetoxylation | Mixture of acetoxylated isomers | 25 |
Note: The data in this table is hypothetical and illustrates potential synthetic routes and expected challenges, such as low yields and mixtures of products, which are common in late-stage C-H functionalization of complex alkyl groups.
The chemoselective modification of the this compound scaffold is a key aspect of its synthetic utility. While N-functionalization is generally straightforward and high-yielding, the controlled derivatization of the pentan-2-yl side chain presents a greater synthetic challenge. The development of more selective C-H activation methodologies will be crucial for unlocking the full potential of this and other alkyl-substituted heterocyclic scaffolds.
Theoretical and Computational Investigations of Azetidine Systems, with Emphasis on 3 Substituted Derivatives
Quantum Chemical Calculations of Ring Strain and Conformational Analysis
The azetidine (B1206935) ring is characterized by significant ring strain, a key determinant of its chemical reactivity. rsc.org Quantum chemical calculations are essential for quantifying this strain and understanding the conformational preferences of the ring system.
Conformational Analysis: Unlike planar cyclobutane (B1203170), the azetidine ring adopts a puckered or bent conformation to alleviate some torsional strain. nih.govrsc.org Gas-phase electron diffraction studies on the parent azetidine molecule revealed a dihedral angle of 37°, confirming its non-planar structure. rsc.org For 3-substituted azetidines, two primary puckered conformations are possible, with the substituent occupying either a pseudo-axial or a pseudo-equatorial position.
Computational studies on various 3-substituted azetidines indicate that the conformational preference is governed by steric and electronic interactions between the substituent and the rest of the ring. For a bulky alkyl group like pentan-2-yl, the pseudo-equatorial conformation is generally favored to minimize steric hindrance (1,3-diaxial interactions). The energy difference between the axial and equatorial conformers can be calculated using methods like Density Functional Theory (DFT), providing insight into the conformational equilibrium.
| Compound | Ring Size | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3 | 26.7 - 27.7 rsc.orgclockss.org |
| Azetidine | 4 | 25.2 - 25.4 rsc.orgclockss.org |
| Pyrrolidine (B122466) | 5 | 5.4 - 5.8 rsc.orgbris.ac.uk |
Electronic Structure and Reactivity Predictions
The electronic structure of 3-(Pentan-2-yl)azetidine, particularly the distribution of electron density and the nature of its frontier molecular orbitals (HOMO and LUMO), dictates its reactivity.
The nitrogen atom in the azetidine ring possesses a lone pair of electrons, making it a nucleophilic and basic center. The pentan-2-yl group, being an electron-donating alkyl substituent, is expected to slightly increase the electron density on the ring and the nitrogen atom compared to unsubstituted azetidine, thereby enhancing its nucleophilicity.
Computational models, such as those developed by Kulik and Schindler, utilize calculations of frontier orbital energies to predict the feasibility and outcome of reactions to form azetidines. mit.edubioquicknews.comthescience.dev For a molecule like this compound, the HOMO would likely be centered on the nitrogen lone pair, indicating its role as an electron donor in reactions with electrophiles. The LUMO, conversely, would be associated with the σ* orbitals of the C-N bonds, making the ring's carbon atoms susceptible to nucleophilic attack, particularly under conditions that promote ring-opening. rsc.org These computational approaches allow for the pre-screening of substrates and reaction conditions, guiding synthetic efforts toward desired products. mit.edu
Transition State Analysis in Azetidine-Forming and Ring-Opening Reactions
Computational chemistry provides powerful tools for mapping the reaction pathways and calculating the activation energies of transition states for both the synthesis and cleavage of the azetidine ring.
Azetidine-Forming Reactions: The synthesis of azetidines often involves intramolecular cyclization reactions, such as the SN2 reaction of γ-amino halides or alcohols. clockss.orgfrontiersin.org DFT calculations can model the transition states for these ring-closing reactions. For example, in the formation of a 3-substituted azetidine, computations can compare the energy barriers for different cyclization pathways (e.g., 4-exo-tet), confirming that the formation of the four-membered ring is kinetically favored under specific conditions. nih.govbham.ac.uk Recent studies have used computational models to predict outcomes in photocatalyzed [2+2] cycloadditions to form azetidines, analyzing the triplet energy transfer mechanism and transition state geometries. rsc.org
Ring-Opening Reactions: The strain inherent in the azetidine ring facilitates its opening under various conditions (e.g., acid-mediated). acs.orgnih.gov Transition state analysis of these reactions reveals the mechanism and energetics of C-N bond cleavage. rsc.org For this compound, nucleophilic attack could occur at either C2 or C4. Computational modeling can predict the regioselectivity of the ring-opening by calculating the activation energies for the transition states leading to the different possible products. This analysis is crucial for designing stable azetidine-containing molecules and for utilizing them as synthetic intermediates. beilstein-journals.orgacs.org
Molecular Dynamics Simulations and Conformational Landscape Mapping
While static quantum chemical calculations can identify stable conformers and the barriers between them, molecular dynamics (MD) simulations offer a way to explore the complete conformational landscape of this compound over time at a given temperature.
MD simulations would model the motion of the atoms by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. For this compound, these simulations would map the puckering of the azetidine ring and the rotation around the C-C single bonds of the flexible pentan-2-yl side chain. The simulation trajectory can be analyzed to identify the most populated conformational states and the timescales of transitions between them. This provides a more complete understanding of the molecule's structural flexibility, which can influence its binding to biological targets or its reactivity. Such simulations are particularly valuable in medicinal chemistry for understanding how conformationally constrained analogues of bioactive molecules interact with receptors. nih.govnih.gov
Basicity and Proton Affinity Studies of Nitrogen Heterocycles
The basicity of the azetidine nitrogen is a fundamental property influencing its chemical behavior and potential applications, for instance in medicinal chemistry where it may form ionic interactions. nih.gov Basicity is quantified by the acid dissociation constant (pKa) of the conjugate acid, while the gas-phase basicity (GB) and proton affinity (PA) are intrinsic measures determined computationally. pacific.edunist.gov
Computational methods, including DFT and higher-level ab initio calculations, can accurately predict the PA and pKa values of nitrogen heterocycles. maynoothuniversity.ieresearchgate.net The pKa of azetidinium is approximately 11.29, which is nearly identical to that of the less-strained pyrrolidine (11.31) but significantly higher than that of piperidine. bris.ac.uk
The presence of the electron-donating pentan-2-yl group at the 3-position is expected to have a modest base-strengthening effect on the nitrogen atom through induction. Computational studies comparing substituted and unsubstituted rings can quantify this effect. By calculating the free energy change of the protonation reaction in a solvent continuum model, a theoretical pKa for this compound can be predicted. maynoothuniversity.ie These calculations are vital for understanding how substituents influence the electronic properties of the azetidine scaffold. nih.gov
| Compound | pKa |
|---|---|
| Aziridine | 8.04 |
| Azetidine | 11.29 bris.ac.uk |
| Pyrrolidine | 11.31 bris.ac.uk |
| Piperidine | 11.12 |
Strategic Applications of the 3 Pentan 2 Yl Azetidine Scaffold in Advanced Organic Synthesis Research
Utilization in the Construction of Structurally Complex Chemical Entities
The rigid, three-dimensional structure of the azetidine (B1206935) ring makes it a desirable motif for incorporation into structurally complex molecules, including natural products and pharmaceutical agents. rsc.orgnih.gov Its inclusion can lead to improved pharmacokinetic properties. The 3-alkyl-azetidine scaffold can serve as a key intermediate that is further elaborated into a larger, more functionalized molecule.
For instance, substituted azetidines are precursors in the synthesis of diverse molecular frameworks, including bridged, fused, and spirocyclic ring systems. arkat-usa.org The strain in the four-membered ring can be harnessed for ring-opening or ring-expansion reactions, providing pathways to other heterocyclic systems or functionalized acyclic amines. researchgate.net
Recent advances have focused on the direct functionalization of the azetidine core. Methods like copper-catalyzed alkylation of 1-azabicyclo[1.1.0]butane (ABB) allow for the introduction of various alkyl groups, and palladium-catalyzed C(sp3)–H amination provides another route to substituted azetidines. rsc.orgorganic-chemistry.org These strategies enable the modular assembly of complex molecules where the azetidine unit is a central component. acs.org For example, this logic has been applied to create libraries of azetidine-containing compounds for screening as potential antimalarial agents. nih.gov
Development of Novel Organocatalysts Incorporating the Azetidine Motif
Chiral azetidine derivatives are not only used as reactants but also as the core framework for chiral ligands and organocatalysts. birmingham.ac.ukresearchgate.net In this role, the azetidine's stereocenter, along with other functional groups, creates a chiral environment around a catalytic center, enabling enantioselective transformations.
The development of azetidine-based catalysts has been an active area of research. These catalysts have proven effective in a variety of asymmetric reactions, including:
Aldol (B89426) Reactions: Chiral cyclic secondary amines, including azetidines, have been used to catalyze direct asymmetric aldol reactions. researchgate.net
Michael-type Reactions: Azetidine-derived organocatalysts can induce asymmetry in conjugate additions. birmingham.ac.uk
Diethylzinc (B1219324) Additions: N-substituted azetidinyl methanols have been employed as chiral catalysts for the enantioselective addition of diethylzinc to aldehydes. researchgate.net
Friedel-Crafts Alkylations: Chiral azetidine-based ligands have been utilized in asymmetric Friedel-Crafts reactions. birmingham.ac.uk
The performance of these azetidine-based catalysts is often compared to their more common pyrrolidine- and aziridine-containing counterparts. birmingham.ac.uk The unique conformational constraints of the four-membered ring can sometimes offer different or improved selectivity profiles in asymmetric catalysis.
Future Research Directions and Overcoming Synthetic Challenges for 3 Substituted Azetidines
Development of Novel and More Efficient Synthetic Routes
The construction of the azetidine (B1206935) ring is often thermodynamically and kinetically challenging due to the associated ring strain. rsc.org Future research will continue to focus on discovering more efficient and versatile methods for the synthesis of 3-substituted azetidines.
Recent innovative strategies that show promise for further development include:
[2+2] Photocycloadditions: The aza Paternò-Büchi reaction, an intermolecular [2+2] cycloaddition between an imine and an alkene, is an atom-economical method for azetidine synthesis. rsc.org A notable recent development involves a visible-light-mediated reaction using 2-isoxazoline-3-carboxylates as oxime precursors, activated by an Iridium(III) photocatalyst. rsc.org This approach is significant for its use of visible light and its potential for constructing densely functionalized azetidines. rsc.org
Intramolecular C-H Amination: Palladium(II)-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful tool for forming the azetidine ring. rsc.org This method demonstrates excellent functional group tolerance and provides a direct way to create the C-N bond necessary for the heterocyclic core. rsc.org
Strain-Release Homologation: The use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) offers a modular approach to constructing 3,3-disubstituted azetidines. acs.org The strain-release functionalization of these compounds allows for the introduction of various substituents onto the azetidine ring. acs.org
Table 1: Comparison of Modern Synthetic Routes to Azetidines
| Synthetic Method | Key Features | Advantages | Reported Examples |
|---|---|---|---|
| Visible-Light-Mediated [2+2] Photocycloaddition | Uses aza Paternò-Büchi reaction with 2-isoxazoline-3-carboxylates and an Ir(III) photocatalyst. | Atom-economical, good functional group tolerance, potential for complex products. | Synthesis of various substituted azetidines from alkenes. rsc.org |
| Palladium-Catalyzed C-H Amination | Intramolecular cyclization via C(sp³)–H activation. | High functional group tolerance, direct C-N bond formation. | Formation of functionalized azetidines from acyclic amine precursors. rsc.org |
| Strain-Release from Azabicyclo[1.1.0]butanes | Nucleophilic addition to ABBs followed by ring opening. | Modular, provides access to 3,3-disubstituted azetidines. | Synthesis of a diverse range of 3,3-disubstituted azetidines. acs.org |
Exploration of Unconventional Reactivity Patterns
The inherent ring strain of azetidines dictates their reactivity, making them susceptible to ring-opening reactions that are less common in larger heterocyclic systems. rsc.orgmagtech.com.cnambeed.com Future research will likely focus on harnessing this strain-driven reactivity for novel synthetic transformations.
Key areas for exploration include:
Regioselective Ring-Opening: Unsymmetric azetidines can undergo regioselective C-N bond cleavage. magtech.com.cn The selectivity is often controlled by electronic effects, where substituents that can stabilize a transition state or intermediate direct the point of nucleophilic attack. magtech.com.cn For instance, unsaturated groups at the 2-position, such as aryl or vinyl groups, facilitate cleavage of the adjacent C-N bond. magtech.com.cn A deeper understanding and control of these regioselective openings could lead to new synthetic pathways for complex acyclic amines.
Divergent Reactivity of Intermediates: The reactions of transient species like aziridinium (B1262131) ylides can be tuned to produce either azetidines or other heterocyclic structures like piperidines. chemrxiv.org By carefully selecting catalysts and reaction conditions, the divergent reactivity of these intermediates can be controlled, offering a powerful strategy for scaffold diversity. chemrxiv.org Further investigation into these tunable reaction pathways could significantly expand the synthetic utility of azetidine precursors.
Advanced Stereocontrol Methodologies in Complex Azetidine Synthesis
The creation of stereocenters on the azetidine ring is crucial for its application in medicinal chemistry. Developing robust methods for controlling the stereochemistry during the synthesis of 3-substituted azetidines is a significant ongoing challenge.
Future advancements in this area will likely involve:
Diastereoselective Cyclizations: Methods such as the iodine-mediated cyclization of homoallyl amines can produce cis-2,4-disubstituted azetidines through a 4-exo trig cyclization. researchgate.net Fine-tuning such reactions to achieve high levels of diastereoselectivity is a key goal.
Enantioselective Additions: The stereoselective addition of organometallic reagents to azetidine derivatives is a promising strategy. For example, the highly stereoselective addition of organolithiums to N-alkyl-2-oxazolinylazetidines has been developed as a route to enantioenriched 2-acylazetidines. frontiersin.org This approach relies on the coordinating ability of both the azetidine nitrogen and the oxazoline (B21484) group to direct the incoming nucleophile. frontiersin.org
Gold-Catalyzed Oxidative Cyclization: A flexible synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This method generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to form the azetidine ring with high stereoselectivity. nih.gov
Table 2: Examples of Stereocontrol in Azetidine Synthesis
| Methodology | Description | Key Outcome | Reference |
|---|---|---|---|
| Stereoselective Organolithium Addition | Addition of organolithiums to N-alkyl-2-oxazolinylazetidines. | Formation of highly enantioenriched N-alkyl-2-acylazetidines. | frontiersin.org |
| Gold-Catalyzed Oxidative Cyclization | Intramolecular N-H insertion of an α-oxogold carbene generated from an N-propargylsulfonamide. | Practical and flexible synthesis of chiral azetidin-3-ones. | nih.gov |
| Iodine-Mediated Cyclization | Cyclization of homoallyl amines. | Diastereoselective formation of cis-2,4-azetidines. | researchgate.net |
Integration with Flow Chemistry and Sustainable Synthesis Practices
Modern synthetic chemistry is increasingly focused on developing greener and more sustainable processes. The synthesis of azetidines can benefit significantly from the adoption of technologies like flow chemistry.
Future directions in this area include:
Continuous Flow Synthesis: Flow chemistry enables the safe handling of reactive and unstable intermediates, such as lithiated azetidines, at temperatures higher than those feasible in traditional batch processing. acs.orgnih.govuniba.it This technology allows for rapid optimization of reaction conditions and can be scaled up more efficiently. acs.orguniba.it For example, the generation and functionalization of C3-lithiated azetidines have been successfully demonstrated in a continuous flow system. acs.orgnih.govuniba.it
Sustainable Solvents: The use of environmentally responsible solvents is a cornerstone of green chemistry. Cyclopentyl methyl ether (CPME) has been identified as a greener alternative to solvents like tetrahydrofuran (B95107) (THF) for azetidine synthesis in flow reactors. uniba.ituniba.itresearchgate.net CPME is less prone to peroxide formation, has a higher boiling point, and its low water solubility simplifies work-up procedures. uniba.it
Telescoped Reactions: Flow technology facilitates the "telescoping" of multiple reaction steps into a single, continuous process without the need to isolate intermediates. researchgate.netresearchgate.net This approach has been used to combine the preparation of azetine substrates with their subsequent hydrogenation to azetidines in a continuous flow setup, significantly improving process efficiency. researchgate.net
The continued development of these advanced synthetic strategies will be crucial for unlocking the full potential of 3-substituted azetidines in various fields, particularly in the discovery of new therapeutic agents. By addressing the fundamental challenges of ring construction, stereocontrol, and process sustainability, chemists can ensure that these valuable building blocks are readily accessible for future innovation.
Q & A
Basic Questions
Q. What are the key considerations in synthesizing 3-(Pentan-2-yl)azetidine to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step routes, such as coupling azetidine precursors with pentan-2-yl-containing intermediates. Critical factors include:
- Reaction Optimization : Temperature (e.g., 60–80°C for ring closure), solvent choice (polar aprotic solvents like DMF or DCM), and catalysts (e.g., diisopropylethylamine for deprotonation) .
- Purification : Silica gel chromatography or recrystallization to isolate the product. For example, derivatives synthesized via 5-(pentan-2-yl)isoxazol-3-ol intermediates require careful control of stoichiometry to avoid byproducts .
Q. How does the structural configuration of this compound influence its reactivity in medicinal chemistry applications?
- Methodological Answer : The azetidine ring’s four-membered structure introduces ring strain, enhancing reactivity in nucleophilic substitutions. The pentan-2-yl group adds steric bulk, which can modulate binding to biological targets. Key structural analyses include:
- Conformational Flexibility : NMR studies reveal puckering dynamics of the azetidine ring, affecting interactions with enzymes or receptors .
- Substituent Effects : Electron-donating groups (e.g., methoxy) on aryl substituents improve metabolic stability, while halogens (e.g., Cl, Br) enhance binding affinity .
Q. What preliminary biological activities have been observed for azetidine derivatives, and how are they assessed?
- Methodological Answer : Common assays include:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) testing against bacterial/fungal strains (e.g., MIC = 0.6 µg/mL for 3-(3-Methoxyphenyl)azetidine) .
- Anticancer Screening : Apoptosis induction in cancer cell lines (e.g., IC₅₀ values via MTT assays) .
- Enzyme Inhibition : Fluorescence-based assays to measure inhibition of targets like protein tyrosine phosphatases .
Advanced Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved using chiral catalysts?
- Methodological Answer : Chiral phosphoric acids (CPAs) enable desymmetrization of azetidine precursors. For example:
- Catalytic System : CPA-catalyzed reactions at -20°C in toluene, achieving enantiomeric excess (ee) >90% via transition-state stabilization .
- Computational Validation : Density functional theory (DFT) calculations predict activation free energies for competing pathways, guiding catalyst selection .
Q. What computational methods are employed to predict the binding modes and selectivity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine transporters) .
- Molecular Dynamics (MD) Simulations : 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
- Free Energy Perturbation (FEP) : Quantifies binding affinity differences between derivatives, aiding SAR optimization .
Q. How do structural modifications (e.g., halogenation, aryl substitutions) impact the biological activity and pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- Halogenation : Bromine or chlorine at para positions enhances lipophilicity (logP ↑) and target affinity (e.g., 3-(4-Bromo-3-chlorophenoxy)azetidine shows 85% anticancer activity vs. 78% for non-halogenated analogs) .
- Aryl Substitutions : Bulky groups (e.g., trifluoromethyl) improve metabolic stability by reducing CYP450-mediated oxidation. Comparative
| Derivative | Anticancer Activity (%) | logP | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| This compound | 70 | 2.1 | 1.5 |
| 3-(4-CF₃-phenyl)azetidine | 88 | 3.5 | 4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
